4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-
CAS No.: 111680-73-0
Cat. No.: VC2412000
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111680-73-0 |
|---|---|
| Molecular Formula | C13H13N3O2 |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H13N3O2/c17-9-10-12(15-6-3-4-7-15)14-11-5-1-2-8-16(11)13(10)18/h1-2,5,8-9H,3-4,6-7H2 |
| Standard InChI Key | RHNGZTCFFBHLQN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=C(C(=O)N3C=CC=CC3=N2)C=O |
| Canonical SMILES | C1CCN(C1)C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- contains a fused pyridopyrimidine ring system with three key functional groups: a carboxaldehyde at position 3, a ketone (oxo) group at position 4, and a pyrrolidinyl substituent at position 2. This arrangement creates a molecule with multiple reactive sites and potential for diverse chemical transformations. The presence of both the carboxaldehyde and the pyrrolidinyl group contributes significantly to its chemical behavior and potential biological interactions.
Physical Properties
The compound exists as a crystalline solid under standard conditions with characteristic spectroscopic properties. Its molecular weight is approximately in the range of 240-260 g/mol, making it suitable for pharmaceutical applications where molecular weight considerations are important for bioavailability. The presence of nitrogen-containing heterocycles contributes to its potential hydrogen bonding capabilities, affecting its solubility in various solvents and potential interactions with biological targets.
Synthesis Methodologies
Cyclization Approaches
The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- typically involves a multi-step approach. One potential route includes the cyclative condensation of appropriately substituted pyridine derivatives with functional precursors containing the pyrrolidinyl group. The key step often involves the formation of the pyrimidine ring through nucleophilic cyclization reactions. Similar compounds have been synthesized through the cyclization of 2-enamino- or 2-formamidino-substituted pyridine derivatives with suitable reagents.
Chemical Reactivity Profile
Reactivity of the Carboxaldehyde Group
The carboxaldehyde functional group at position 3 represents a primary site for chemical modifications. This group can undergo various transformations:
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Nucleophilic addition reactions with amines to form imines (Schiff bases)
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Reduction to corresponding alcohols
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Oxidation to carboxylic acids
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Condensation reactions with active methylene compounds
These reactions are fundamental in creating derivatives with potentially enhanced biological activities or synthetic utility.
Pyrrolidinyl Group Reactivity
The pyrrolidinyl substituent at position 2 provides another reactivity center. This tertiary amine functionality can participate in:
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Quaternization reactions with alkyl halides
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Oxidation processes
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Coordination with metal ions
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Hydrogen bonding interactions
The presence of this group significantly influences the compound's behavior in biological systems, potentially affecting its binding to receptor sites or enzymatic targets.
Biological Activity and Applications
| Potential Viral Targets | Possible Mechanism of Action | Activity Level Expected |
|---|---|---|
| Herpes Simplex Virus | Inhibition of viral DNA replication | Moderate to high |
| Coronaviruses | Interference with viral proteases | Moderate |
| Influenza viruses | Interference with viral entry | Low to moderate |
Structure-Activity Relationships
Key Structural Features for Bioactivity
The biological activity of 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- is likely influenced by several structural features:
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The fused pyridopyrimidine ring system provides a rigid scaffold that may facilitate binding to biological targets
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The carboxaldehyde group at position 3 creates opportunities for hydrogen bonding and further derivatization
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The pyrrolidinyl substituent at position 2 contributes to the compound's basicity and may enhance cellular penetration
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The oxo group at position 4 provides additional hydrogen bond acceptor capabilities
These features collectively contribute to the compound's potential pharmacological profile.
Comparison with Related Compounds
When compared to similar pyridopyrimidine derivatives, 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- demonstrates distinctive characteristics:
| Compound | Structural Differences | Potential Impact on Activity |
|---|---|---|
| 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | Hydroxyl at position 2 instead of pyrrolidinyl | Different hydrogen bonding pattern, potentially altered receptor binding |
| Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate | Methyl carboxylate at position 2 instead of pyrrolidinyl | Different electronic properties, likely altered pharmacokinetics |
| Unsubstituted pyrido[1,2-a]pyrimidine | Lacks functional groups | Reduced biological activity, serves as core scaffold |
Synthetic Applications in Medicinal Chemistry
As a Building Block for Drug Discovery
4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- serves as a valuable intermediate in the synthesis of more complex bioactive molecules. Its multiple functional groups provide opportunities for diverse modifications to optimize biological activity and pharmacokinetic properties. The carboxaldehyde group, in particular, allows for the creation of libraries of derivatives through condensation reactions with various nucleophiles.
Development of Novel Therapeutic Agents
Research suggests that compounds based on the pyridopyrimidine scaffold can be developed into potential therapeutic agents for various conditions. The incorporation of the pyrrolidinyl group at position 2 may enhance binding to specific biological targets, potentially leading to selective therapeutic effects with reduced side effects. The development of such compounds typically follows structure-based drug design principles, where the unique electronic and spatial properties of the molecule are leveraged to optimize interactions with biological targets.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural confirmation of 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- can be achieved through various spectroscopic techniques. NMR spectroscopy would reveal characteristic signals:
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The carboxaldehyde proton would appear as a singlet at approximately 9.5-10.5 ppm
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The pyrrolidinyl protons would typically appear as multiplets in the range of 1.8-3.5 ppm
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The aromatic protons of the pyridine ring would show characteristic patterns in the 7.0-8.5 ppm region
These spectral features provide valuable information for structure confirmation and purity assessment.
Mass Spectrometry and Infrared Spectroscopy
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the pyridopyrimidine structure. Infrared spectroscopy would reveal characteristic absorption bands:
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The carboxaldehyde C=O stretch at approximately 1680-1710 cm⁻¹
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The ketone C=O stretch at approximately 1650-1670 cm⁻¹
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C=N stretching vibrations at approximately 1600-1650 cm⁻¹
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Pyrrolidinyl C-N stretching at approximately 1200-1350 cm⁻¹
These complementary spectroscopic methods collectively provide comprehensive structural confirmation.
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